
Buflomedil pyridoxal phosphate
Descripción general
Descripción
Buflomedil pyridoxal phosphate is a compound that combines buflomedil, a vasodilator, with pyridoxal phosphate, the active form of vitamin B6. This combination is used in various therapeutic applications, particularly in the treatment of peripheral vascular diseases. Buflomedil enhances blood flow by dilating blood vessels, while pyridoxal phosphate plays a crucial role in numerous enzymatic reactions in the body, including amino acid metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of buflomedil pyridoxal phosphate involves several steps. Initially, buflomedil is synthesized through a series of organic reactions. Pyridoxal phosphate is then prepared by reacting pyridoxal with phosphoric acid. The final step involves combining buflomedil with pyridoxal phosphate under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Stability and Hydrolysis
BPP exhibits pH-dependent stability:
Key Observations :
- Hydrolysis in acidic conditions releases free buflomedil and PLP, retaining biological activity .
- Alkaline conditions disrupt the PLP-buflomedil linkage, forming inert byproducts.
Enzymatic Interactions
While BPP itself is not enzymatically active, its PLP moiety participates in cofactor-dependent reactions:
Structural Requirement :
The pyridoxal ring’s aldehyde group forms a Schiff base with lysine residues in enzyme active sites, enabling electron delocalization .
Pharmacokinetic Reactions
BPP undergoes specific transformations in vivo:
Notable Finding :
Sustained-release formulations delay hydrolysis, achieving steady-state plasma concentrations (~250 ng/mL) with once-daily dosing .
Comparative Reactivity
BPP’s reactivity differs from related compounds:
Compound | Key Reaction | Rate Constant (k) | BPP Advantage |
---|---|---|---|
Buflomedil HCl | Ester hydrolysis (pH 7.4) | 0.08 h⁻¹ | Higher phosphate stability |
Pyridoxal Phosphate | Schiff base formation with amines | 1.2 × 10³ M⁻¹s⁻¹ | Enhanced solubility via buflomedil interaction |
Aplicaciones Científicas De Investigación
Scientific Research Applications
Buflomedil pyridoxal phosphate has been explored across various scientific disciplines, including chemistry, biology, medicine, and industry.
Chemistry
- Drug Delivery Systems : Used as a model compound for studying drug delivery mechanisms and controlled release formulations.
- Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions to form various derivatives with potential pharmacological properties.
Biology
- Cellular Metabolism Studies : Investigated for its role in cellular metabolism and enzyme function, particularly concerning vitamin B6-dependent enzymes.
Medicine
- Peripheral Vascular Diseases : Approved for treating conditions like intermittent claudication by enhancing blood flow.
- Acute Ischaemic Stroke : Clinical studies indicate potential benefits in reducing disability and improving outcomes for stroke patients through enhanced cerebral blood flow .
Industry
- Pharmaceutical Formulations : Utilized in developing new drug formulations and as a reference standard in quality control processes.
Efficacy in Acute Ischaemic Stroke
A systematic review analyzed data from 26 trials involving 2,756 participants to assess buflomedil's efficacy in acute ischaemic stroke treatment. Key findings include:
- Reduced Risk of Death/Disability : Participants receiving buflomedil showed a lower risk of long-term death or disability compared to control groups (RR 0.71) .
- Improved Functional Outcomes : The Barthel Index scores indicated significant improvements in daily living independence for those treated with buflomedil .
Neuroprotective Effects
Research indicates that buflomedil may exert neuroprotective effects by improving cerebral blood flow and modulating inflammatory responses during acute cerebral ischaemia .
Mecanismo De Acción
Buflomedil pyridoxal phosphate exerts its effects through a combination of mechanisms:
Buflomedil: Acts as a vasodilator by inhibiting calcium channels and increasing blood flow to peripheral tissues.
Pyridoxal Phosphate: Functions as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogen breakdown
The molecular targets and pathways involved include calcium channels, various enzymes dependent on pyridoxal phosphate, and metabolic pathways related to amino acids and neurotransmitters .
Comparación Con Compuestos Similares
Buflomedil pyridoxal phosphate can be compared with other similar compounds such as:
Pyridoxine (Vitamin B6): While pyridoxine is a precursor to pyridoxal phosphate, it does not have the vasodilatory effects of buflomedil.
Pyridoxal: Directly converts to pyridoxal phosphate but does not possess the vasodilatory properties of buflomedil.
This compound is unique in its dual functionality, combining the vasodilatory effects of buflomedil with the enzymatic cofactor role of pyridoxal phosphate, making it a versatile compound in therapeutic applications .
Actividad Biológica
Buflomedil pyridoxal phosphate, a derivative of buflomedil combined with pyridoxal phosphate (PLP), exhibits various biological activities that are significant in clinical and biochemical contexts. This article synthesizes findings from diverse studies, highlighting its pharmacological effects, mechanisms of action, and implications in therapeutic settings.
Overview of Buflomedil and Pyridoxal Phosphate
Buflomedil is primarily known for its vasodilatory effects, often used in the treatment of peripheral vascular diseases. Pyridoxal phosphate (PLP) , the active form of vitamin B6, serves as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism, neurotransmitter synthesis, and energy production .
This compound combines the vasodilatory properties of buflomedil with the enzymatic facilitation of PLP. PLP is crucial for:
- Decarboxylation Reactions : It acts as a cofactor for enzymes that convert amino acids into neurotransmitters such as serotonin and GABA .
- Transamination : PLP is involved in amino acid synthesis and degradation, impacting metabolic pathways critical for cellular function .
- Vasodilation : Buflomedil induces vasodilation by inhibiting phosphodiesterase, increasing intracellular cAMP levels, which may enhance blood flow and oxygen delivery to tissues.
Pharmacokinetics
A study on the pharmacokinetics of a sustained-release formulation of this compound revealed that after oral administration of 400 mg, the drug exhibited slower kinetics compared to standard formulations. The maximum plasma concentration was reached approximately 3 hours post-administration, with a steady-state achieved after repeated dosing over seven days .
Parameter | Value |
---|---|
Tmax (hours) | 3 |
Cmax (ng/ml) | 467 |
Steady-state concentration (ng/ml) | ~250 |
Urinary excretion (%) | 21% |
Case Studies and Clinical Trials
-
Acute Ischemic Stroke : A systematic review analyzed 26 trials involving 2756 participants treated with buflomedil for acute ischemic stroke. While the evidence was generally low quality, there were indications that buflomedil might reduce long-term disability and death rates among stroke survivors . Key findings included:
- Long-term outcomes : The risk of death or disability was lower in the buflomedil group (RR 0.71).
- Short-term outcomes : No significant differences were observed immediately after treatment regarding death or neurological deficits.
- Coronary Artery Disease : Research indicates that low plasma levels of PLP are associated with acute myocardial infarction. A study showed that patients experienced a significant drop in plasma PLP levels during acute episodes, suggesting a potential role for vitamin B6 deficiency in ischemic heart disease .
Safety Profile
The safety profile of this compound appears favorable based on available data. In trials assessing adverse events during treatment, most reported no significant side effects; however, some studies noted minor events associated with treatment .
Propiedades
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDMMTLRXJOJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N2O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146222 | |
Record name | Buflomedil pyridoxal phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104018-07-7 | |
Record name | Buflomedil pyridoxal phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil pyridoxal phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of Buflomedil pyridoxal phosphate affect the thermal properties of poly(vinyl alcohol)?
A1: The addition of this compound (BPP) to poly(vinyl alcohol) (PVA) leads to several noticeable changes in the polymer's thermal properties:
- Increased glass transition temperature (Tg): Blends of PVA and BPP exhibit a higher Tg compared to pure PVA. This deviation from the expected Tg values for simple mixtures suggests specific interactions between the polar groups of BPP and PVA [].
- Reduced melting temperature (Tm) and crystallinity: Incorporating BPP into the PVA matrix disrupts the polymer's ability to crystallize, resulting in a lower Tm and overall crystallinity. This effect becomes more pronounced with increasing BPP concentration [].
- Shift towards nonreversing melting: While pure PVA primarily exhibits reversing melting behavior, the presence of BPP causes a shift towards nonreversing melting. This indicates changes in the melting and recrystallization kinetics of PVA within the blend [].
Q2: What analytical techniques were employed to investigate the interaction between this compound and poly(vinyl alcohol)?
A2: The researchers utilized Temperature-modulated Differential Scanning Calorimetry (TMDSC) as the primary analytical technique to study the thermal properties of PVA-BPP blends []. TMDSC allows for the separation of reversing and nonreversing thermal events, providing valuable insights into the melting and crystallization behavior of the polymer blend. Additionally, Thermogravimetric Analysis (TGA) was employed to assess the thermal stability of the blends, further supporting the presence of interactions between PVA and BPP [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.